Relative Retention Time (RRT) in USP Compendial Method: 1.05 – Distinct from Docetaxel (1.00) and 6-Oxodocetaxel (1.08)
The USP monograph for Docetaxel Injection establishes a validated HPLC method with defined relative retention times (RRTs) for known impurities [1]. The Crotonaldehyde Analog exhibits an RRT of 1.05, calculated relative to the Docetaxel peak (RRT 1.00) [1]. This places it distinctly between Docetaxel and other specified impurities such as 6-Oxodocetaxel (RRT 1.08) and 4-Epidocetaxel (RRT 1.13) [1]. This precise RRT value is essential for accurate peak identification and system suitability assessment.
| Evidence Dimension | Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | 1.05 |
| Comparator Or Baseline | Docetaxel (1.00); 6-Oxodocetaxel (1.08); 4-Epidocetaxel (1.13) |
| Quantified Difference | 0.05 vs. Docetaxel; -0.03 vs. 6-Oxodocetaxel; -0.08 vs. 4-Epidocetaxel |
| Conditions | USP compendial HPLC method; Column: 4.6 mm × 15 cm, 3.5 µm L1 packing; Mobile phase gradient of acetonitrile and water; Flow rate: 1.2 mL/min; UV detection at 232 nm [1]. |
Why This Matters
Accurate peak identification is impossible without the correct RRT standard; use of any other impurity would cause method failure and regulatory non-compliance.
- [1] United States Pharmacopeial Convention. USP35-NF30: Docetaxel Injection. Official Monograph. Table 2. Accessed April 2026. View Source
